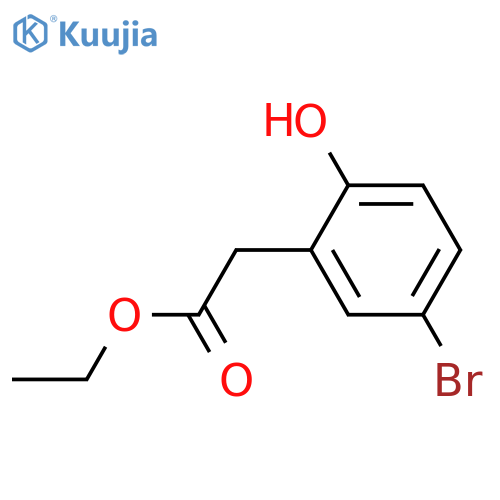

Cas no 220801-65-0 (ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information)

ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information

- ethyl 2-(5-bromo-2-hydroxyphenyl)acetate

-

計算された属性

- せいみつぶんしりょう: 257.98913

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 46.53

ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002854-250mg |

Ethyl 5-bromo-2-hydroxyphenylacetate |

220801-65-0 | 97% | 250mg |

$499.20 | 2023-09-02 | |

| Alichem | A014002854-500mg |

Ethyl 5-bromo-2-hydroxyphenylacetate |

220801-65-0 | 97% | 500mg |

$847.60 | 2023-09-02 | |

| Alichem | A014002854-1g |

Ethyl 5-bromo-2-hydroxyphenylacetate |

220801-65-0 | 97% | 1g |

$1475.10 | 2023-09-02 |

ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information 関連文献

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic informationに関する追加情報

Introduction to Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-65-0)

Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, a compound with the chemical formula C9H9BrO3, is a derivative of phenylacetic acid that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its ethyl ester moiety and a 5-bromo-2-hydroxyphenyl group, which contribute to its unique chemical properties and potential biological activities. With a CAS number of 220801-65-0, it serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.

The 5-bromo-2-hydroxyphenyl moiety in Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is particularly noteworthy due to its ability to interact with biological targets in a highly specific manner. This feature has made it a subject of interest in the design of novel therapeutic agents. The presence of both bromine and hydroxyl groups allows for further functionalization, enabling chemists to tailor the compound for specific applications in drug discovery.

In recent years, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate has been explored for its potential role in the development of anticancer agents. Studies have demonstrated that compounds containing the 5-bromo-2-hydroxyphenyl scaffold can exhibit inhibitory effects on various kinases and other enzymes involved in tumor progression. The bromine atom, in particular, has been shown to enhance binding affinity to certain biological targets, making it an attractive moiety for medicinal chemists.

Furthermore, research has highlighted the compound's significance in the synthesis of neuroprotective agents. The combination of the ethyl ester and 5-bromo-2-hydroxyphenyl groups may contribute to its ability to cross the blood-brain barrier, a critical factor for therapeutic agents targeting neurological disorders. Preliminary studies have suggested that derivatives of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate may possess properties that could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

The pharmaceutical industry has also shown interest in Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate for its potential as a prodrug or precursor for more complex molecules. Its structural simplicity allows for easy modification, enabling the creation of libraries of compounds with varying biological activities. This flexibility makes it a valuable tool in high-throughput screening campaigns aimed at identifying new lead compounds.

From a synthetic chemistry perspective, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate serves as an important building block. The presence of both an ester group and aromatic rings provides multiple sites for chemical modification, allowing for the introduction of diverse functional groups. This characteristic has been exploited in the development of novel synthetic methodologies, particularly those involving cross-coupling reactions and palladium catalysis.

The compound's stability under various reaction conditions makes it suitable for use in multi-step syntheses without significant degradation. This reliability is crucial in pharmaceutical manufacturing, where consistency and yield are paramount. Additionally, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate's compatibility with a wide range of solvents and reagents enhances its utility in different synthetic protocols.

In conclusion, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-65-0) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the ethyl ester and 5-bromo-2-hydroxyphenyl moieties, make it a valuable intermediate for synthesizing various biologically active molecules. The compound's exploration in anticancer and neuroprotective applications underscores its importance in modern medicinal chemistry. As research continues to uncover new possibilities, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is poised to remain a key player in the discovery and development of novel therapeutic agents.

220801-65-0 (ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Basic information) 関連製品

- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)

- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)

- 263012-63-1(2-Chloro-5-ethynylpyridine)

- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)